4-[(Pyridin-2-yl)methyl]piperidin-4-ol is a chemical compound characterized by a piperidine ring that is substituted with a pyridine moiety at the second position. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications as a building block for more complex molecules and its biological activity.
The compound can be synthesized through several methods, primarily involving the reaction of piperidine derivatives with pyridine-based reagents. It has been studied for its potential therapeutic properties, particularly as a ligand in biochemical assays and for its antiviral and anticancer activities.
4-[(Pyridin-2-yl)methyl]piperidin-4-ol belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, while pyridines are aromatic compounds with a nitrogen atom in the ring. This compound combines features of both classes, contributing to its unique chemical properties and biological activities.
The synthesis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol can be achieved through various synthetic routes. One common method involves reductive amination, where 4-pyridinemethanol reacts with piperidin-4-one in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs under mild conditions, allowing for high yields of the desired product.
The molecular structure of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol features a piperidine ring with a hydroxyl group (-OH) at the fourth position and a pyridine ring attached via a methylene bridge at the second position. The chemical formula is CHNO.
Key structural data include:
4-[(Pyridin-2-yl)methyl]piperidin-4-ol participates in various chemical reactions due to its functional groups:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction to yield different derivatives depending on the reducing agent employed.
Substitution: The pyridine ring can engage in electrophilic or nucleophilic substitution reactions, allowing for further functionalization .
Common reagents used in these reactions include:
The mechanism of action for 4-[(Pyridin-2-yl)methyl]piperidin-4-ol involves its interaction with biological targets such as receptors or enzymes. As a potential ligand, it may modulate signaling pathways related to various biological processes. For example, it has been investigated for its role as an inhibitor of specific kinases involved in cancer progression .
Research indicates that compounds with similar structures can exhibit selective inhibition of protein kinases, suggesting that 4-[(Pyridin-2-yl)methyl]piperidin-4-ol may also possess similar properties . The exact binding affinities and kinetic parameters would require further empirical studies.
The physical properties of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
4-[(Pyridin-2-yl)methyl]piperidin-4-ol has several applications:
The emergence of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol (PubChem CID: 58793981, C₁₁H₁₆N₂O) reflects medicinal chemistry’s strategic focus on hybrid heterocyclic scaffolds. Nitrogen-containing heterocycles dominate FDA-approved pharmaceuticals, constituting >60% of small-molecule drugs due to their structural versatility and bioactivity [9]. This specific piperidine-pyridine hybrid was cataloged in PubChem in 2017 [1], though its pharmacological exploration followed earlier precedents. Historically, piperidine (e.g., in antipsychotics) and pyridine (e.g., isoniazid) motifs were optimized separately. The fusion of these pharmacophores represents efforts to harness synergistic bioactivity, driven by advances in synthetic methodologies for N-alkylation and reductive amination [5] [9].
Table 1: Fundamental Properties of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol
Property | Value |
---|---|
IUPAC Name | 4-[(Pyridin-2-yl)methyl]piperidin-4-ol |
Molecular Formula | C₁₁H₁₆N₂O |
PubChem CID | 58793981 |
Molecular Weight | 192.26 g/mol |
Heterocyclic Components | Piperidine, Pyridine |
This scaffold integrates piperidine’s conformational flexibility and pyridine’s hydrogen-bonding capacity, enabling tailored interactions with diverse biological targets:
Notably, derivatives like 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imines exploit this hybrid core for antitubercular activity (MIC = 6.25 µg/mL against M. tuberculosis), demonstrating the scaffold’s versatility for derivatization at C4 [6] [8]. The methylene bridge (–CH₂–) between rings provides steric tolerance, accommodating bulky substituents without compromising target engagement [4].
Table 2: Key Molecular Features Enabling Drug Design
Pharmacophore | Key Contributions | Biological Implications |
---|---|---|
Piperidine | 3D flexibility, basic nitrogen, C4-OH polarity | Target adaptability, salt formation, H-bonding |
Pyridine | Aromaticity, H-bond acceptor, π-stacking capability | Enhanced solubility, directional binding |
Methylene Bridge | Spatial separation of pharmacophores | Reduced steric clash with target proteins |
GPCR Targeting: G Protein-Coupled Receptors (GPCRs) represent ~34% of FDA-approved drug targets [3] [7]. The scaffold’s protonatable piperidine nitrogen mimics endogenous amine ligands (e.g., serotonin, dopamine), enabling orthosteric site binding. Theoretical studies propose that:
Kinase Inhibition: While kinase applications remain underexplored for this exact scaffold, analogous piperidines inhibit enoyl-ACP reductase (InhA) in tuberculosis via NAD⁺ pocket binding [8]. Molecular docking predicts that 4-[(pyridin-2-yl)methyl]piperidin-4-ol derivatives could occupy hydrophobic kinase subpockets, with the pyridine nitrogen coordinating catalytic residues (e.g., in EGFR or CDK2) [4] [6].
Table 3: Theoretical Target Applications
Target Class | Binding Hypothesis | Exemplar Derivatives |
---|---|---|
GPCRs | Piperidine N⁺–Asp³.³² salt bridge; C4-OH–Ser H-bond | GPR119 agonists [2], 5-HT modulators |
Kinases | Pyridine N–kinase hinge region H-bond | Enoyl-ACP reductase inhibitors [8] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2